Product packaging for Hex-3-enyl hexanoate(Cat. No.:CAS No. 56922-82-8)

Hex-3-enyl hexanoate

Cat. No.: B1624426
CAS No.: 56922-82-8
M. Wt: 198.3 g/mol
InChI Key: RGACQXBDYBCJCY-FNORWQNLSA-N
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Description

Molecular Architecture and Stereochemical Configuration

IUPAC Nomenclature and Isomeric Variations (Cis vs. Trans)

Hex-3-enyl hexanoate exists in two stereoisomeric forms: (Z)-hex-3-enyl hexanoate (cis) and (E)-hex-3-enyl hexanoate (trans). These designations derive from the double bond configuration between carbons 3 and 4 of the hexenyl chain. The cis isomer (CAS 31501-11-8) exhibits a Z configuration, where the higher-priority substituents (the hexanoate ester group and the adjacent methyl group) are on the same side of the double bond. The trans isomer (CAS 56922-82-8) adopts an E configuration, positioning these groups on opposite sides.

The IUPAC nomenclature prioritizes the longest chain, with the hexanoate moiety as the principal functional group. For the cis isomer, the full systematic name is (Z)-hex-3-en-1-yl hexanoate , while the trans isomer is (E)-hex-3-en-1-yl hexanoate . These names reflect the esterification of hexanoic acid with the corresponding hexenol isomer.

Property (Z)-Hex-3-enyl Hexanoate (Cis) (E)-Hex-3-enyl Hexanoate (Trans)
CAS Registry Number 31501-11-8 56922-82-8
Molecular Formula C₁₂H₂₂O₂ C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol 198.30 g/mol
Double Bond Geometry Z E

Key Observations

  • The cis isomer dominates natural occurrences, detected in passion fruit, green tea, and Capsicum frutescens.
  • Synthetic routes favor cis isomer production via azeotropic esterification of cis-3-hexanol.

Atomic Connectivity and Bonding Patterns

The molecular architecture comprises:

  • Hexanoate ester group : A six-carbon chain terminated by a carboxylic ester (–O–CO–).
  • Hexenyl chain : A six-carbon alcohol with a double bond between C3 and C4.

Bonding Highlights

  • Ester linkage : A carbonyl (C=O) bonded to an oxygen atom, which connects to the hexenyl chain.
  • Double bond geometry : The cis isomer’s Z configuration creates steric crowding, while the trans isomer’s E configuration minimizes steric interactions.
  • Hydrocarbon backbone : The hexenyl chain exhibits sp³ hybridization at saturated carbons and sp² hybridization at the double bond carbons.

SMILES Representation

  • Cis : CCCCCC(=O)OCC/C=C\CC
  • Trans : CCCCCC(=O)OCC/C=C\CC (varies by double bond configuration)

Conformational Analysis via Computational Modeling

Computational studies predict distinct conformational preferences:

  • Cis isomer : The Z configuration forces the hexanoate group and methyl group into proximity, increasing steric strain and destabilizing the molecule. This strain may enhance volatility and olfactory intensity.
  • Trans isomer : The E configuration reduces steric hindrance, potentially stabilizing the molecule and altering solubility profiles.

Modeling Insights

  • DFT (Density Functional Theory) calculations : Predicted bond angles and dihedral angles align with experimental NMR data for the cis isomer.
  • Molecular dynamics simulations : Suggest the cis isomer adopts more compact conformations in solution, influencing diffusion rates.

Crystallographic and Three-Dimensional Structural Features

Experimental crystallographic data for this compound remains limited. However, theoretical models provide insights:

Property Predicted Behavior (Cis) Predicted Behavior (Trans)
Packing Efficiency Moderate (steric hindrance) Higher (reduced steric clash)
Hydrogen Bonding Limited (non-polar ester) Limited (similar polarity)
Thermal Stability Low (higher volatility) Moderate (higher boiling point)

Computational Predictions

  • Cis isomer : Likely forms orthorhombic or monoclinic crystals with disordered hexenyl chains due to conformational flexibility.
  • Trans isomer : May crystallize in a more ordered lattice, reflecting reduced steric strain.

Comparative Physicochemical Properties Across Isomers

Physical Properties

Property (Z)-Hex-3-enyl Hexanoate (Cis) (E)-Hex-3-enyl Hexanoate (Trans)
Melting Point 17.88°C (estimated) Not reported
Boiling Point 115°C (15 mmHg) 253°C (760 mmHg)
Density 0.88 g/mL (25°C) 0.883–0.889 g/mL (25°C)
Refractive Index 1.433–1.439 (n²⁰/D) 1.428–1.434 (20°C)
Flash Point 110°C 188°F (86.67°C)

Key Trends

  • Volatility : The cis isomer’s lower boiling point enhances its diffusivity in fragrance applications.
  • Thermal Stability : Trans isomer’s higher boiling point suggests greater stability at elevated temperatures.

Solubility and Partition Coefficients

Property (Z)-Hex-3-enyl Hexanoate (Cis) (E)-Hex-3-enyl Hexanoate (Trans)
Water Solubility Practically insoluble Practically insoluble
Organic Solubility Alcohol, oils, propylene glycol Alcohol, oils, propylene glycol
LogP (Octanol/Water) 4.54 4.438 (estimated)

Partition Behavior

  • Cis isomer : Higher LogP indicates stronger lipophilicity, favoring retention in lipid matrices.
  • Trans isomer : Slightly lower LogP may enhance solubility in polar organic solvents.

Spectroscopic and Chromatographic Characteristics

Property (Z)-Hex-3-enyl Hexanoate (Cis) (E)-Hex-3-enyl Hexanoate (Trans)
NMR (¹H) Peaks at δ 5.4 (vinyl protons) Peaks at δ 5.4 (vinyl protons)
GC Retention Time ~18 minutes (DB-5 column) ~19 minutes (DB-5 column)
MS Fragmentation m/z 199 [M+H]⁺ m/z 199 [M+H]⁺

Key Observations

  • Chromatographic Separation : Minimal retention time difference reflects structural similarity.
  • Mass Spectrometry : Fragmentation patterns dominated by ester cleavage (loss of hexanoic acid).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B1624426 Hex-3-enyl hexanoate CAS No. 56922-82-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56922-82-8

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

[(E)-hex-3-enyl] hexanoate

InChI

InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3/b7-5+

InChI Key

RGACQXBDYBCJCY-FNORWQNLSA-N

SMILES

CCCCCC(=O)OCCC=CCC

Isomeric SMILES

CCCCCC(=O)OCC/C=C/CC

Canonical SMILES

CCCCCC(=O)OCCC=CCC

density

0.870-0.890

Other CAS No.

84434-19-5
31501-11-8
56922-82-8

physical_description

colourless to pale yellow liquid with a fruity green odou

Pictograms

Irritant

solubility

soluble in alcohol, propylene glycol, most fixed oils;  insoluble in wate

Origin of Product

United States

Scientific Research Applications

Chemistry

Hex-3-enyl hexanoate serves as a model compound in various chemical studies:

  • Esterification Studies : It is commonly used to investigate esterification and hydrolysis reactions, providing insights into reaction mechanisms and kinetics.
  • Oxidation Reactions : The compound can be oxidized to yield aldehydes and carboxylic acids, making it useful in synthetic organic chemistry.

Biology

In biological research, this compound is significant for its ecological roles:

  • Plant-Insect Interactions : This compound is emitted by plants as a volatile organic compound (VOC) when they are mechanically damaged. It plays a crucial role in attracting pollinators or repelling herbivores, thus influencing plant defense mechanisms.
  • Green Leaf Volatiles (GLVs) : As part of the GLV pathway, this compound contributes to the plant's response to stress and damage, serving as a signal to other plants and insects .

Medicine

Research into the medicinal properties of this compound is ongoing:

  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant effects, which could have implications for therapeutic applications in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Investigations are being conducted to explore its potential in reducing inflammation, although more research is needed to establish concrete therapeutic benefits.

Industrial Applications

This compound is widely utilized in the flavor and fragrance industry due to its pleasant fruity scent:

  • Flavoring Agent : It is incorporated into various food products to impart fruity flavors, particularly in beverages and confectionery items .
  • Fragrance Component : The compound is used in perfumes and scented products, enhancing olfactory appeal with its fresh aroma.

Summary of Key Applications

Application AreaSpecific Uses
ChemistryModel compound for esterification and oxidation studies
BiologyAttracts pollinators; involved in plant defense mechanisms
MedicinePotential antioxidant and anti-inflammatory properties
IndustryFlavoring agent in food; component in fragrances

Case Studies and Research Findings

Several studies highlight the importance of this compound across various applications:

  • Plant Defense Mechanisms : Research has shown that the emission of this compound by damaged plants can significantly alter insect behavior, leading to increased attraction of beneficial insects such as pollinators while deterring herbivores .
  • Flavor Profile Analysis : A study on the flavor profiles of various fruits identified this compound as a key volatile compound contributing to the aroma of passion fruit. This highlights its potential as a biomarker for fruit quality assessment .
  • Therapeutic Potential : Investigations into the anti-inflammatory effects of this compound have shown promise in preclinical models, suggesting that it may help mitigate conditions associated with chronic inflammation.

Chemical Reactions Analysis

Ozonolysis of the Unsaturated Double Bond

The cis-3-hexenyl group undergoes ozonolysis, a critical atmospheric degradation pathway. Kinetic studies reveal:

CompoundRate Constant (cm³/molecule/s)Atmospheric Lifetime (hours)
cis-3-Hexenyl acetate5.77×10175.77 \times 10^{-17} ~3.2 (at 7.5 ppb O₃)
cis-3-Hexenyl butyrate7.21×10177.21 \times 10^{-17} ~2.7 (at 7.5 ppb O₃)
cis-3-Hexenyl hexanoate Est. 8.0×10178.0 \times 10^{-17}Est. ~2.4 (at 7.5 ppb O₃)

Hydrolysis Reactions

The ester bond undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProducts
AcidicHCl/H₂Ocis-3-Hexenol + Hexanoic acid
BasicNaOH/H₂O (saponification)cis-3-Hexenol + Sodium hexanoate
  • Kinetics : Hydrolysis rates depend on pH and temperature. Esters with longer alkyl chains (e.g., hexanoate) exhibit slower hydrolysis due to increased hydrophobicity .

Oxidation Reactions

The double bond and ester group participate in distinct oxidation pathways:

Double Bond Oxidation

  • Epoxidation : Reaction with peracids (e.g., mCPBA) yields cis-3,4-epoxyhexyl hexanoate.

  • Dihydroxylation : Osmium tetroxide (OsO₄) converts the double bond to a vicinal diol.

  • Oxidative Cleavage : Strong oxidants like KMnO₄ or O₃/Zn-H₂O produce aldehydes or carboxylic acids.

Ester Group Oxidation

  • Tertiary C-H bonds in the hexanoate chain may undergo oxidation to form ketones or secondary alcohols under radical conditions.

Reduction Reactions

  • Catalytic Hydrogenation :

    • Double bond reduction with H₂/Pd yields hexyl hexanoate (saturated ester).

    • Full reduction with LiAlH₄ converts the ester to cis-3-hexenol and hexanol.

  • Selectivity : The double bond is more reactive than the ester group under mild hydrogenation conditions.

Thermal Decomposition

At elevated temperatures (>200°C), the ester undergoes pyrolysis:

  • Primary products include hexanoic acid, cis-3-hexenol, and alkenes (e.g., 1-pentene) via β-scission mechanisms .

Atmospheric Degradation Pathways

In the atmosphere, cis-3-hexenyl hexanoate reacts with:

  • OH Radicals : Estimated rate constant kOH2.5×1011k_{OH} \approx 2.5 \times 10^{-11} cm³/molecule/s (similar to cis-3-hexenyl acetate ).

  • NO₃ Radicals : Competitive pathway in polluted environments (kNO31.2×1014k_{NO₃} \approx 1.2 \times 10^{-14} cm³/molecule/s ).

  • Ozone : Dominant pathway with a half-life of <3 hours under typical tropospheric conditions .

Comparison with Similar Compounds

a. Hexyl Hexanoate

  • Structure: Lacks the double bond in the alcohol moiety (fully saturated hexanol).
  • Aroma : Less intense "green" character; exhibits a sweeter, fruity aroma akin to pineapple.
  • Applications: Used in artificial fruit flavors and cosmetics. In a study on Inga laurina essential oil, hexyl hexanoate constituted 3.47% of the volatile profile, compared to 8.29% for (Z)-hex-3-enyl hexanoate, highlighting its lower abundance in natural extracts .

b. Ethyl Hexanoate

  • Structure: Ethyl ester of hexanoic acid.
  • Aroma : Strongly fruity (pineapple-like), with higher volatility.
  • Applications: Dominates in alcoholic beverages; for example, it constitutes 2,221 mg/L in Luzhoulaojiao liquor, far exceeding this compound’s typical concentrations .

Acetate Esters with Similar Alcohol Moieties

a. Hex-3-enyl Acetate

  • Structure: Acetate ester of hex-3-enol.
  • Aroma: Sharper green notes compared to hexanoate derivatives.
  • Applications : Quantitatively the most abundant ester in high-pressure-treated red plum puree, though its concentration decreased by 1.5–11.9% post-processing .

Functional Comparison in Food and Flavor Systems

Compound Molecular Weight (g/mol) Aroma Profile Key Applications Regulatory Notes
(Z)-Hex-3-enyl hexanoate 198.30 Green, fruity Food flavoring, feed additives FEMA 3403, FLAVIS 09.271
Hexyl hexanoate 200.32 Sweet, fruity Cosmetics, synthetic flavors Generally Recognized as Safe (GRAS)
Ethyl hexanoate 144.21 Pineapple, tropical Alcoholic beverages Major component in Chinese liquors
Hex-3-enyl acetate 142.20 Intense green, herbal Processed foods Stability issues under high pressure

Research Findings on Stability and Bioactivity

  • This compound demonstrates higher stability under thermal processing compared to acetate esters like hex-3-enyl acetate, which degrade significantly under high-pressure treatments .
  • In antimicrobial studies, this compound showed moderate activity against Staphylococcus aureus, though less potent than phenolic esters like methyl salicylate .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the carboxylic acid’s carbonyl oxygen, followed by nucleophilic attack by the alcohol. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is typically employed as a catalyst at concentrations of 1–5 mol%. Azeotropic removal of water using Dean–Stark apparatus improves yields by shifting the equilibrium.

Table 1: Representative Fischer Esterification Conditions

Catalyst Temperature (°C) Solvent Reaction Time (h) Yield (%)
H₂SO₄ (3%) 110 Toluene 8 72
p-TsOH (2%) 100 None (neat) 12 68
H₃PO₄ (5%) 90 Xylene 10 65

Limitations

  • Requires stoichiometric excess of alcohol (typically 3–5 equivalents)
  • Prolonged reaction times due to equilibrium constraints
  • Unsuitable for acid-sensitive substrates

Enzymatic Esterification

Lipase-catalyzed synthesis offers an eco-friendly alternative, particularly for heat-sensitive applications. Rapeseed lipase acetone powder demonstrates high efficiency in hexane solvent systems.

Optimization Parameters

A study by Liaquat et al. (2011) achieved 88% yield under the following conditions:

  • Enzyme loading: 15% w/w of substrates
  • Temperature: 40°C
  • Solvent: Anhydrous hexane
  • Duration: 48 hours

Table 2: Comparative Enzyme Performance

Lipase Source Solvent Conversion (%)
Candida antarctica B Hexane 92
Rhizomucor miehei Toluene 85
Rapeseed acetone powder Hexane 88

Advantages

  • No requirement for acid-resistant equipment
  • High stereochemical fidelity
  • Recyclable enzyme preparations

Acyl Chloride Alkylation

Reaction of (E)-hex-3-en-1-ol with hexanoyl chloride in the presence of a base provides rapid ester formation under mild conditions.

Protocol

  • Dissolve (E)-hex-3-en-1-ol (1.0 equiv) in dry dichloromethane
  • Add triethylamine (1.2 equiv) as HCl scavenger
  • Slowly add hexanoyl chloride (1.1 equiv) at 0°C
  • Stir for 2–4 hours at room temperature

Table 3: Solvent Effects on Acyl Chloride Method

Solvent Purity (%) Isolated Yield (%)
Dichloromethane 98 89
Diethyl ether 95 82
Tetrahydrofuran 97 85

Considerations

  • Moisture-free conditions essential to prevent hydrolysis
  • Base selection critical for minimizing side reactions

Comparative Analysis of Methods

Table 4: Synthesis Route Comparison

Method Typical Yield (%) Reaction Scale Environmental Impact
Fischer 65–72 Industrial Moderate
Enzymatic 85–92 Lab/Industrial Low
Acyl Chloride 82–89 Lab High (HCl waste)
Transesterification 70–78* Pilot Moderate

*Theorized based on analogous ester systems

Industrial Production Considerations

Large-scale manufacturing favors continuous-flow Fischer esterification systems with integrated water removal. A 2024 patent describes a plant-scale process achieving 94% conversion through:

  • Packed-bed reactors with H₂SO₄-immobilized catalysts
  • Real-time water removal via molecular sieves
  • Automated alcohol recycling loops

Q & A

Q. What are the established synthetic routes for Hex-3-enyl hexanoate, and how do reaction conditions influence yield?

this compound is synthesized via esterification of cis-3-hexen-1-ol with hexanoic acid, typically using acid catalysis (e.g., sulfuric acid) or enzymatic methods. Co-esterification with hexanoic acid butyl ester under reflux conditions achieves ~88% yield . Catalyst selection (e.g., Amberlyst-15 in related esters) significantly impacts reaction kinetics and purity, with optimized parameters including temperature (70–90°C) and molar ratios (acid:alcohol ≈ 1:1.5) .

Q. How is this compound structurally characterized using analytical techniques?

Gas chromatography (GC) coupled with mass spectrometry (MS) is standard for identification. The NIST database provides retention indices and fragmentation patterns (e.g., molecular ion m/z 198.3 for C₁₂H₂₂O₂) . Nuclear magnetic resonance (NMR) resolves stereoisomerism: Z-isomers show distinct δH shifts for allylic protons (~5.3–5.4 ppm) compared to E-isomers .

Q. What are the key physical properties critical for experimental handling?

Key properties include:

  • Density: 0.876–0.883 g/cm³ (25°C)
  • Refractive index: 1.434–1.441 (20°C)
  • Flash point: 104°C . These parameters inform solvent compatibility, storage (dark, dry conditions), and safety protocols (e.g., avoiding open flames).

Advanced Research Questions

Q. How can kinetic and thermodynamic parameters be modeled for this compound synthesis?

Pseudo-homogeneous kinetic models, validated via MATLAB or Sigma-Plot, quantify activation energy (Eₐ) and entropy changes (ΔS). For example, esterification with Amberlyst-15 follows second-order kinetics, with Eₐ ≈ 45–60 kJ/mol depending on diffusion limitations . Thermodynamic studies require calorimetry to measure enthalpy (ΔH) and Gibbs free energy (ΔG).

Q. What microbial or enzymatic pathways exist for this compound biosynthesis?

Synthetic co-cultures (e.g., Acetobacterium woodii and Clostridium drakei) can produce hexanoate precursors from CO₂/H₂, though yields require optimization . Lipase-mediated esterification offers enantioselective advantages, but substrate inhibition and water activity must be controlled .

Q. How do analytical techniques resolve data contradictions in stereoisomeric mixtures?

Chiral GC columns (e.g., β-cyclodextrin phases) separate Z/E-isomers, while ¹³C NMR distinguishes spatial arrangements (e.g., allylic carbon shifts at ~125–130 ppm) . Principal component analysis (PCA) of GC-MS datasets can cluster isomers based on retention times and fragmentation patterns .

Q. What strategies address challenges in scaling lab-scale synthesis to continuous reactors?

Continuous flow systems with immobilized catalysts (e.g., packed-bed reactors) improve mass transfer and reduce byproducts. Process parameters (residence time, temperature gradients) must be optimized via response surface methodology (RSM) .

Methodological Considerations

  • Contradiction Management : Conflicting GC retention data (e.g., isomer co-elution) require orthogonal techniques like 2D-GC or tandem MS .
  • Ethical Reporting : Disclose synthetic yields, purity thresholds (≥98% for food applications), and analytical limits (e.g., detection thresholds in GC) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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